molecular formula C15H16FNO B1523944 1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene CAS No. 1183495-16-0

1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene

Cat. No.: B1523944
CAS No.: 1183495-16-0
M. Wt: 245.29 g/mol
InChI Key: PXKWGOVPXLFYSI-UHFFFAOYSA-N
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Description

1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene is a chemical compound characterized by its unique structure, which includes an amino group, a fluorine atom, and a phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene typically involves the following steps:

  • Phenol Activation: Phenol is activated using a suitable reagent, such as thionyl chloride, to form phenol chloride.

  • Nucleophilic Substitution: The activated phenol chloride is then reacted with 1-amino-3-chloropropane in the presence of a base, such as triethylamine, to form the intermediate compound.

  • Fluorination: The intermediate compound undergoes fluorination using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the para-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: 1-(1-Nitro-3-phenoxypropyl)-4-fluorobenzene.

  • Reduction: this compound (reduced form).

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be utilized in the study of biological systems, such as enzyme inhibition and receptor binding assays.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene is similar to other compounds with similar functional groups, such as 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene and 1-(1-Amino-3-phenoxypropyl)-4-methylbenzene. the presence of the fluorine atom in this compound imparts unique chemical and biological properties that distinguish it from its counterparts.

Comparison with Similar Compounds

  • 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene

  • 1-(1-Amino-3-phenoxypropyl)-4-methylbenzene

  • 1-(1-Amino-3-phenoxypropyl)-4-bromobenzene

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Properties

IUPAC Name

1-(4-fluorophenyl)-3-phenoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9,15H,10-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKWGOVPXLFYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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